5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a dihydroisoquinoline group, a thiazolotriazole group, and an alcohol group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the electronegativity of the atoms, and the presence of the polar functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the alcohol group could potentially undergo reactions such as oxidation or substitution, while the chlorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis Methods and Antimicrobial Activities
Antimicrobial Applications : Research on triazole derivatives, including compounds structurally related to 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, has shown that these compounds exhibit significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds possessed good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This research underscores the potential of such compounds in developing new antimicrobial agents.
Synthesis and Chemical Reactions : The synthesis of triazolo[3,4-b] and [1,2,4]triazole derivatives often involves complex chemical reactions that yield compounds with potential applications in medicinal chemistry. For example, the work by Reimlinger and Lingier (1975) explored the nucleophilic substitution reactions of 5-chloro-s-triazolo[3,4-a]isoquinolines, demonstrating the versatility of these compounds in generating a wide range of derivatives through intramolecular cyclocondensations (Reimlinger & Lingier, 1975). Such synthetic pathways are crucial for expanding the chemical space of triazole derivatives for further biological evaluation.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-7-9-17(23)10-8-15)26-12-11-14-5-3-4-6-16(14)13-26/h3-10,19,28H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTBLPDFVOHTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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